molecular formula C15H9F4NO2S B14122136 1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

Cat. No.: B14122136
M. Wt: 343.30 g/mol
InChI Key: NASXDAKFQGHORG-UHFFFAOYSA-N
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Description

(2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE is a complex organic compound characterized by the presence of trifluoromethyl, fluorophenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with a thiophene derivative, followed by the introduction of a trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiophene moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoroaniline

Uniqueness

Compared to similar compounds, (2E)-4,4,4-TRIFLUORO-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(THIOPHEN-2-YL)BUTANE-1,3-DIONE is unique due to the presence of the trifluoromethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9F4NO2S

Molecular Weight

343.30 g/mol

IUPAC Name

1,1,1-trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C15H9F4NO2S/c16-9-3-5-10(6-4-9)20-8-11(14(22)15(17,18)19)13(21)12-2-1-7-23-12/h1-8,21H

InChI Key

NASXDAKFQGHORG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC=C(C=C2)F)C(=O)C(F)(F)F)O

Origin of Product

United States

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